

An In-depth Technical Guide to Jacareubin: Chemical Structure, Properties, and Biological Activities

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Compound of Interest		
Compound Name:	Jacareubin	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacareubin is a naturally occurring pyranoxanthone, a class of organic compounds characterized by a specific tricyclic ring structure.[1] It is primarily isolated from tropical plants of the Calophyllum genus, with the heartwood of Calophyllum brasiliense being a particularly rich source.[1][2] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, antiallergic, and potential anticancer properties.[2][3][4] This guide provides a comprehensive overview of the chemical and physical properties of **jacareubin**, its known biological mechanisms, and detailed experimental protocols for its study.

Chemical Identity and Physicochemical Properties

Jacareubin is structurally defined by its xanthone core fused with a dimethylpyran ring.[1] Its chemical identifiers and key physicochemical properties are summarized below, providing a foundational dataset for researchers.

Chemical Identifiers



Identifier	Value	Reference
IUPAC Name	5,9,10-trihydroxy-2,2- dimethylpyrano[3,2-b]xanthen- 6-one	[5]
CAS Number	3811-29-8	[1][5]
Molecular Formula	C18H14O6	[5]
Molecular Weight	326.3 g/mol	[5]
InChIKey	UCLUVPCGXYTYEK- UHFFFAOYSA-N	[5]
Canonical SMILES	CC1(C=CC2=C(O1)C=C3C(= C2O)C(=O)C4=C(O3)C(=C(C= C4)O)O)C	[5][6]

Physicochemical Data

The following table outlines the key physicochemical properties of **jacareubin**. These parameters are critical for understanding its behavior in biological systems and for the design of drug delivery and formulation strategies.

Property	Value	Reference
Melting Point	217.12 °C	[6]
Boiling Point (Predicted)	509.68 °C	[6]
Elemental Analysis	C: 66.26%, H: 4.32%, O: 29.42%	[7]

Biological Activity and Mechanism of Action

Jacareubin exhibits a range of biological activities, primarily attributed to its potent antioxidant and anti-inflammatory effects. These activities are underpinned by its ability to modulate key signaling pathways involved in inflammation and cellular stress responses.



Quantitative Biological Data

The efficacy of **jacareubin** in biological systems has been quantified in various assays. The following table summarizes key inhibitory concentrations.

| Activity | Assay | Value | Reference | | --- | --- | | Anti-degranulation | IgE/Ag-induced degranulation in Bone Marrow-Derived Mast Cells (BMMCs) | IC_{50} = 46 nM |[4][8] |

Anti-inflammatory and Antiallergic Mechanisms

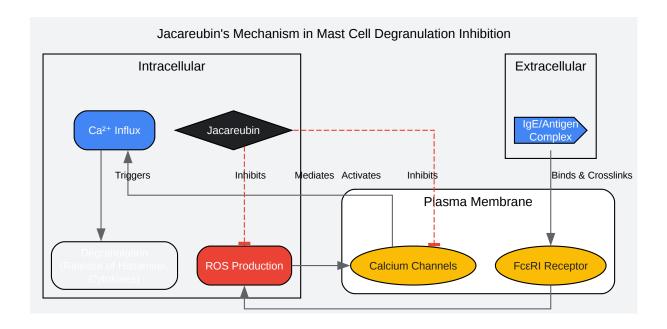
Jacareubin has demonstrated significant anti-inflammatory and antiallergic properties by targeting mast cell activation, a critical component of the immune response in allergic reactions. [4][8]

- Inhibition of Mast Cell Degranulation: **Jacareubin** effectively inhibits the release of proinflammatory mediators from mast cells. It blocks the degranulation process induced by the crosslinking of the high-affinity IgE receptor (FcɛRI) with an IC₅₀ of 46 nM.[4][8]
- Calcium Influx Inhibition: The mechanism involves the blockage of extracellular calcium influx, which is a crucial step for mast cell degranulation. Jacareubin inhibits calcium entry triggered by both IgE/antigen complexes and thapsigargin, an inhibitor of the SERCA ATPase.[4][8]
- ROS Scavenging: The inhibition of calcium entry is directly correlated with a reduction in the accumulation of reactive oxygen species (ROS).[4][8] **Jacareubin**'s antioxidant capacity is notably higher than that of α-tocopherol and caffeic acid.[4]

Recent studies have also highlighted **jacareubin**'s potential in mitigating the inflammatory response induced by viral components. It has been shown to inhibit the TLR4-induced lung inflammatory response caused by the RBD domain of the SARS-CoV-2 Spike protein.[9] This is achieved by blocking the over-release of pro-inflammatory cytokines such as TNF- α and IL-6 in the lungs.[9]

The diagram below illustrates the proposed mechanism of **jacareubin** in inhibiting mast cell degranulation.





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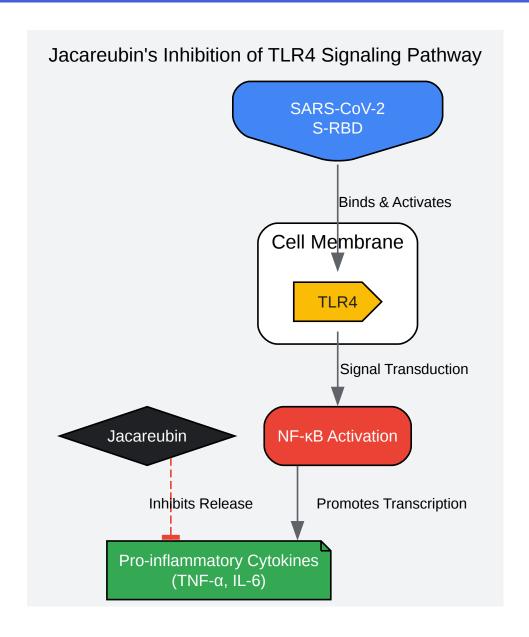
Mechanism of **Jacareubin** in Mast Cell Degranulation.

TLR4 Signaling Pathway Inhibition

Jacareubin has been identified as an inhibitor of the Toll-like receptor 4 (TLR4) signaling pathway, which is critical in the innate immune response to pathogens.[9] The SARS-CoV-2 spike protein (S-RBD) can act as a pathogen-associated molecular pattern (PAMP) that activates TLR4, leading to a cascade of inflammatory responses.[9] **Jacareubin** intervenes in this pathway, reducing the production of key inflammatory cytokines.

The following diagram outlines the TLR4 signaling pathway and the inhibitory action of **Jacareubin**.





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Jacareubin's role in the TLR4 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological evaluation of **jacareubin**.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

Foundational & Exploratory





This protocol is adapted from standard methods for determining the free radical scavenging activity of a compound.[10][11]

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its purple color to fade. The change in absorbance is measured spectrophotometrically.

Materials and Reagents:

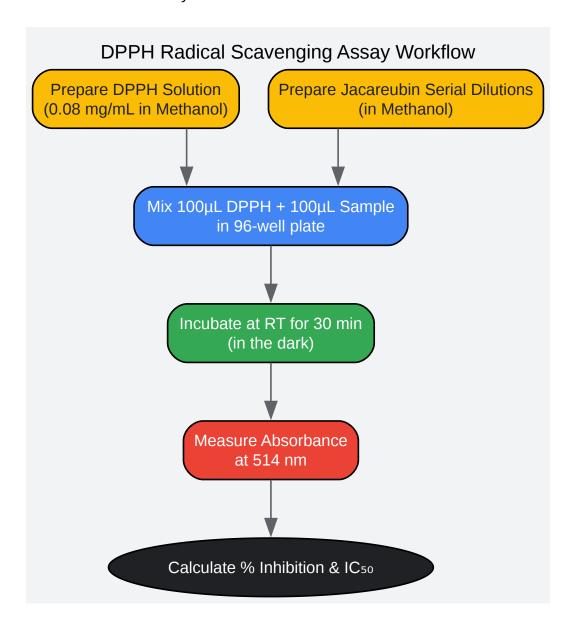
- Jacareubin
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol (analytical grade)
- 96-well microplate
- · Microplate reader

Procedure:

- Preparation of DPPH solution: Prepare a 0.08 mg/mL solution of DPPH in methanol. Keep this solution in the dark.
- Sample preparation: Prepare a stock solution of jacareubin in methanol. Perform serial dilutions to obtain a range of concentrations to be tested.
- Assay: a. In a 96-well microplate, add 100 μL of the DPPH solution to 100 μL of each jacareubin dilution. b. For the control, mix 100 μL of DPPH solution with 100 μL of methanol.
 c. Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 514 nm using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated using the following formula: Radical Scavenging Activity (%) = [(A_control A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.



The workflow for the DPPH assay is visualized below.



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Workflow for the DPPH antioxidant assay.

Cytotoxicity Assessment: MTT Assay

This protocol outlines the MTT assay to evaluate the cytotoxic effects of **jacareubin** on cancer cell lines.[12][13]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular



oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials and Reagents:

- Cancer cell line of interest (e.g., HeLa, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Jacareubin
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well cell culture plate
- CO₂ incubator
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL
 of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cell
 attachment.
- Compound Treatment: Prepare various concentrations of jacareubin in the complete medium. Replace the old medium with 100 μL of the medium containing the different concentrations of jacareubin. Include a vehicle control (medium with the same amount of solvent used to dissolve jacareubin, e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Addition: After incubation, add 10 μ L of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
- Incubation: Incubate the plate for 1-4 hours at 37°C until purple formazan crystals are visible.



- Solubilization: Add 100 μL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.
- Measurement: Measure the absorbance at a wavelength of 570 nm.
- Calculation: Cell viability is expressed as a percentage of the control. The IC₅₀ value can be calculated from the dose-response curve.

Conclusion

Jacareubin is a promising natural compound with a well-defined chemical structure and significant biological properties. Its potent antioxidant and anti-inflammatory activities, mediated through the inhibition of key signaling pathways such as mast cell degranulation and TLR4 signaling, make it a strong candidate for further investigation in drug development. The provided data and experimental protocols offer a solid foundation for researchers and scientists to explore the full therapeutic potential of this pyranoxanthone.

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